2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide, typically involves multi-step organic reactions. One common method involves the formation of the indole core through Fischer indole synthesis, followed by functionalization of the indole ring . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques like continuous flow synthesis and the use of automated reactors are becoming increasingly popular in the pharmaceutical industry to produce indole derivatives on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as acidic or basic environments, temperature control, and solvent choice are critical for achieving desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This compound may influence signaling pathways and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Tryptophan: An essential amino acid containing an indole ring.
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is unique due to its specific functional groups and structural modifications, which confer distinct biological activities and chemical properties compared to other indole derivatives .
Properties
Molecular Formula |
C18H23N3O3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(oxan-4-ylmethyl)acetamide |
InChI |
InChI=1S/C18H23N3O3/c1-13(22)20-16-3-2-4-17-15(16)5-8-21(17)12-18(23)19-11-14-6-9-24-10-7-14/h2-5,8,14H,6-7,9-12H2,1H3,(H,19,23)(H,20,22) |
InChI Key |
NKHUKUCRFDYNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3CCOCC3 |
Origin of Product |
United States |
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